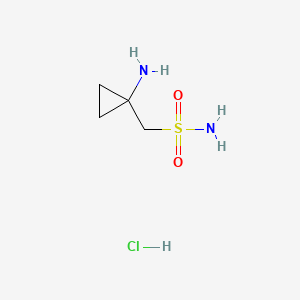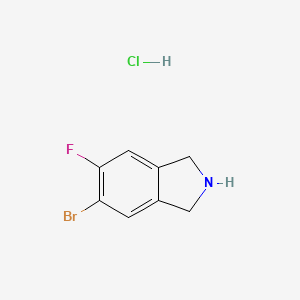![molecular formula C10H14Cl3NO B13471320 4-[Bis(2-chloroethyl)amino]phenolhydrochloride CAS No. 1457-06-3](/img/structure/B13471320.png)
4-[Bis(2-chloroethyl)amino]phenolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(2-chloroethyl)amino]phenolhydrochloride is a chemical compound known for its significant applications in the field of medicinal chemistry. It is a derivative of nitrogen mustard, which is a class of compounds known for their alkylating properties. These compounds are primarily used in chemotherapy due to their ability to interfere with the growth of cancer cells by damaging their DNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]phenolhydrochloride typically involves the reaction of phenol with bis(2-chloroethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the optimal yield of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency of the final product. The industrial production methods also focus on minimizing waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-[Bis(2-chloroethyl)amino]phenolhydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products have diverse applications in medicinal chemistry and other fields .
Aplicaciones Científicas De Investigación
4-[Bis(2-chloroethyl)amino]phenolhydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a tool for biological research.
Medicine: Primarily used in chemotherapy for the treatment of various cancers due to its DNA-damaging properties.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-[Bis(2-chloroethyl)amino]phenolhydrochloride involves the alkylation of DNA. The compound forms covalent bonds with the DNA strands, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in the inhibition of cell division and ultimately cell death. The primary molecular targets are the guanine bases in the DNA, which are particularly susceptible to alkylation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-[Bis(2-chloroethyl)amino]phenolhydrochloride include other nitrogen mustards such as:
- Chlorambucil
- Melphalan
- Cyclophosphamide
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique reactivity and selectivity. This compound has been found to have distinct pharmacokinetic properties and a different spectrum of activity against various cancer types .
Propiedades
Número CAS |
1457-06-3 |
|---|---|
Fórmula molecular |
C10H14Cl3NO |
Peso molecular |
270.6 g/mol |
Nombre IUPAC |
4-[bis(2-chloroethyl)amino]phenol;hydrochloride |
InChI |
InChI=1S/C10H13Cl2NO.ClH/c11-5-7-13(8-6-12)9-1-3-10(14)4-2-9;/h1-4,14H,5-8H2;1H |
Clave InChI |
UPXUWBSGNUJRSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N(CCCl)CCCl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


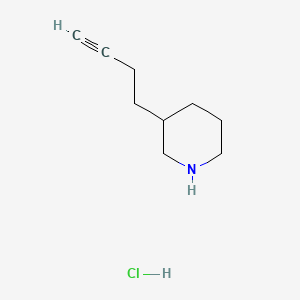
![5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole](/img/structure/B13471249.png)
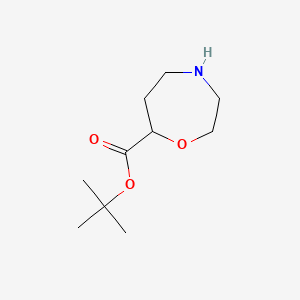

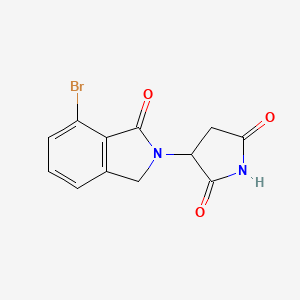
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid](/img/structure/B13471288.png)
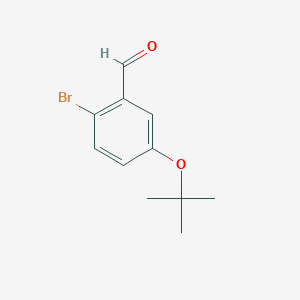

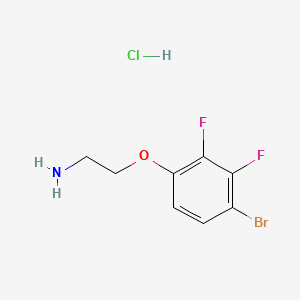
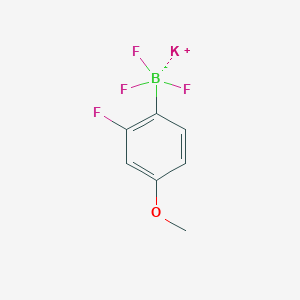
![benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13471308.png)
![Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate](/img/structure/B13471309.png)
